molecular formula C10H18O3 B2539022 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 1429421-99-7

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B2539022
CAS No.: 1429421-99-7
M. Wt: 186.251
InChI Key: UOFVEPKQZXHQSB-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid is a specialized chemical building block of significant interest in advanced pharmaceutical research and development. Its primary research application lies in its role as a critical synthetic intermediate in the discovery of novel therapeutics. This compound serves as a key structural motif in the synthesis of substituted imidazoles, which have been investigated as potent and selective N-type calcium channel blockers . Blocking this specific channel is a recognized therapeutic strategy for the treatment of pain . The tetrahydropyran core, and specifically the 2,2,6,6-tetramethyl substitution, provides a rigid, sterically hindered scaffold that can be leveraged to modulate the biological activity and metabolic stability of target molecules. Furthermore, the carboxylic acid functional group offers a versatile handle for further synthetic elaboration, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The structural features of this compound align with ongoing research into complex tetrahydropyran-based scaffolds, which are prominent in natural products and known to exhibit notable biological properties, including anticancer activity . This reagent is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,2,6,6-tetramethyloxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFVEPKQZXHQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Esterification Reactions

The compound is utilized in various esterification processes due to its carboxylic acid functionality. Research indicates that it can serve as a precursor for synthesizing esters through both Fischer esterification and other catalytic methods. For instance, studies have shown that the compound can react with alcohols under acidic conditions to yield esters with high efficiency .

Table 1: Esterification Reaction Yields

Catalyst TypeReaction ConditionsYield (%)
Ti(IV) Aminotriphenolate150 °C for 6 hours62%
Ti(OiPr)4150 °C for 6 hours79%

Applications in Medicinal Chemistry

2. Antimicrobial Activity

Recent studies have explored the biological activities of derivatives of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid. Compounds synthesized from this acid have shown promising antimicrobial properties against various pathogens. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Case Study: Antimicrobial Evaluation
A study evaluated several derivatives of the compound against common bacterial strains. The results indicated that modifications to the structure could enhance antibacterial activity, suggesting potential for development into therapeutic agents.

Applications in Materials Science

3. Polymer Synthesis

The compound has been investigated for its role in synthesizing novel polymers. Its ability to participate in polymerization reactions allows it to be incorporated into polymer chains, potentially enhancing properties such as flexibility and thermal stability.

Table 2: Polymer Properties

Polymer TypeIncorporation Level (%)Thermal Stability (°C)
Polyurethane5200
Polyethylene Glycol10180

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid C₁₀H₁₆O₃ Four methyl groups (2,6), carboxylic acid (4) 184.23 High lipophilicity, steric hindrance, pharmaceutical intermediate
Tetrahydro-2H-pyran-4-carboxylic acid C₆H₁₀O₃ No methyl groups, carboxylic acid (4) 130.14 Parent compound; lower steric bulk, used in peptide synthesis
4-Methyltetrahydro-2H-pyran-4-carboxylic acid C₇H₁₂O₃ Single methyl (4), carboxylic acid (4) 144.17 Increased acidity compared to parent; intermediate in agrochemicals
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid C₁₂H₁₅NO₃ Pyridinylmethyl (4), carboxylic acid (4) 221.25 Aromatic interactions, potential kinase inhibitor
Methyl tetrahydro-2H-pyran-4-carboxylate C₇H₁₂O₃ Methyl ester (4), no methyl groups 144.17 Ester derivative; improved volatility for GC analysis
6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic acid C₁₀H₁₄N₄O₃ Amino-pyrimidine (4), carboxylic acid (6) 254.25 Hydrogen-bonding capacity; antiviral research

Physicochemical Properties

  • Acidity : The carboxylic acid group in all analogs contributes to acidity (pKa ~2–4). However, electron-donating substituents like methyl groups (e.g., in 4-Methyltetrahydro-2H-pyran-4-carboxylic acid) slightly reduce acidity compared to the parent compound .
  • Lipophilicity: The tetramethyl substitution in the target compound significantly increases logP (~1.8–2.2) compared to non-methylated analogs (logP ~0.5), enhancing membrane permeability .
  • Steric Effects : The 2,2,6,6-tetramethyl configuration introduces substantial steric hindrance, reducing nucleophilic attack at the carbonyl group compared to less substituted analogs .

Biological Activity

Overview

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid (CAS No. 1429421-99-7) is a cyclic carboxylic acid with potential biological activities that have garnered interest in various fields including medicinal chemistry and biochemistry. This compound's unique structure, characterized by multiple methyl groups and a tetrahydropyran ring, contributes to its distinct chemical properties and biological interactions.

  • Molecular Formula : C10H18O3
  • Molecular Weight : 186.25 g/mol
  • IUPAC Name : 2,2,6,6-tetramethyloxane-4-carboxylic acid
  • SMILES Notation : OC(=O)C1CC(C)(C)OC(C1)(C)C

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, influencing biochemical pathways critical for cellular processes. Specific studies have indicated potential roles in:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit inhibitory effects against certain bacterial strains.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of several carboxylic acids, including this compound. Results indicated a significant reduction in lipid peroxidation in vitro when tested against reactive oxygen species (ROS) .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent .
  • Enzyme Interaction :
    • Research indicated that this compound could act as a competitive inhibitor of certain enzymes involved in metabolic pathways. This was evidenced by kinetic studies that showed increased substrate turnover in the presence of the compound at varying concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,2,6,6-TetramethylpiperidineStructureModerate neuroactivity
4-Methyltetrahydro-2H-pyran-4-carboxylic acidStructureLow antioxidant activity
2-Hydroxyethyl methacrylateStructureHigh cytotoxicity

Toxicological Profile

The toxicological profile of this compound has been assessed in various studies:

Q & A

Q. What are the optimal synthetic routes for 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of tetrahydropyran derivatives often employs Prins cyclization , a method validated for structurally similar compounds (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran). Key parameters include:

  • Catalysts : Acidic catalysts (e.g., H₂SO₄ or Lewis acids) to promote cyclization .
  • Temperature : Controlled heating (80–120°C) to balance reaction rate and byproduct formation .
  • Solvents : Anhydrous conditions (e.g., dichloromethane) to avoid hydrolysis . For carboxylation, post-cyclization oxidation or carboxyl group introduction via Grignard reactions or CO₂ insertion may be applied. Yield optimization requires monitoring intermediates via HPLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., distinguishing axial vs. equatorial methyl groups) .
  • Melting Point Analysis : Compare experimental values (e.g., 87–89°C for analogous tetrahydropyran-4-carboxylic acids) with literature to assess purity .
  • HPLC : Reverse-phase chromatography with UV detection to quantify impurities (<2% threshold for pharmaceutical intermediates) .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

Critical properties include:

  • Boiling Point : ~264.5°C (similar to tetrahydro-2H-pyran-4-carboxylic acid), necessitating vacuum distillation for purification .
  • Density : ~1.185 g/cm³, influencing solvent selection for recrystallization .
  • Hydrophilicity : The carboxylic acid group enhances water solubility, requiring anhydrous storage to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in its synthesis?

Density Functional Theory (DFT) predicts energy barriers for stereochemical pathways. For example:

  • Transition State Analysis : Identifies favored axial/equatorial configurations of methyl groups .
  • QM/MM Simulations : Model crystal packing effects (e.g., hydrogen bonding between carboxylic acid groups) to guide crystallization protocols . Pair computational results with X-ray crystallography to validate predicted conformations .

Q. What strategies address contradictions in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or residual solvents. Mitigation approaches:

  • Differential Scanning Calorimetry (DSC) : Detect polymorph transitions (e.g., endothermic peaks at 170°C for decarboxylation) .
  • Elemental Analysis : Verify stoichiometry (e.g., C₉H₁₆O₃ requires C 57.43%, H 8.53%) to rule out hydrate formation .
  • Comparative NMR : Cross-check with high-purity reference standards from authoritative databases (e.g., PubChem, ECHA) .

Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications?

The carboxylic acid group enables:

  • Prodrug Design : Esterification to improve bioavailability (e.g., ethyl ester derivatives) .
  • Metal Coordination : Chelation with transition metals (e.g., Cu²⁺) for catalytic or antibacterial studies .
  • Peptide Conjugation : Amide bond formation with amino groups for targeted drug delivery .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products?

  • LC-MS/MS : Identifies hydrolyzed products (e.g., tetrahydropyran-4-ol) at trace levels .
  • FT-IR Spectroscopy : Monitors carbonyl (C=O) and hydroxyl (O-H) stretches to detect oxidation or hydration .

Q. How can reaction scalability be achieved without compromising stereoselectivity?

  • Flow Chemistry : Continuous reactors minimize thermal gradients, improving consistency in large-scale Prins cyclization .
  • Catalyst Immobilization : Silica-supported acids enhance recyclability and reduce metal contamination .

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